9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene

描述

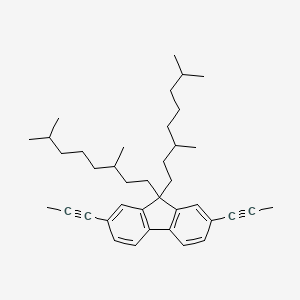

9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene is a fluorene-based compound featuring branched 3,7-dimethyloctyl side chains at the 9-position and propynyl groups at the 2,7-positions. The branched alkyl chains enhance solubility in organic solvents and influence molecular packing in thin films, while the electron-deficient propynyl groups modify electronic properties, making it suitable for optoelectronic applications such as organic solar cells (OSCs) and light-emitting diodes (LEDs) . Below, it is compared to structurally related fluorene derivatives.

Structure

3D Structure

属性

IUPAC Name |

9,9-bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54/c1-9-13-33-19-21-35-36-22-20-34(14-10-2)28-38(36)39(37(35)27-33,25-23-31(7)17-11-15-29(3)4)26-24-32(8)18-12-16-30(5)6/h19-22,27-32H,11-12,15-18,23-26H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNUBKBKYSFWKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC2=C(C=C1)C3=C(C2(CCC(C)CCCC(C)C)CCC(C)CCCC(C)C)C=C(C=C3)C#CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene typically involves the following steps:

Starting Materials: The synthesis begins with fluorene as the core structure.

Functionalization: The 9-position of fluorene is functionalized with 3,7-dimethyloctyl groups through Friedel-Crafts alkylation.

Alkyne Addition: The 2,7-positions are then functionalized with propynyl groups via Sonogashira coupling, using palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne groups, forming diketones or other oxidized derivatives.

Reduction: Reduction of the alkyne groups can yield alkenes or alkanes.

Substitution: The aromatic core can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Halogenated derivatives or other functionalized aromatics.

科学研究应用

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of 9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene is in the development of OLEDs. The compound's unique electronic properties make it suitable for use as an emissive layer material. OLEDs are favored for their high efficiency and ability to produce vibrant colors while being lightweight and flexible. Research has shown that incorporating this fluorene derivative can enhance the device's performance by improving charge transport and light emission efficiency .

Organic Photovoltaics (OPVs)

In the field of solar energy, this compound is also investigated for its role in OPVs. Its ability to facilitate effective charge separation and transport can lead to higher power conversion efficiencies. Studies indicate that devices utilizing this compound exhibit improved stability and performance compared to traditional materials .

Materials Science

Polymer Composites

The compound serves as a key component in creating polymer composites with enhanced mechanical and thermal properties. By integrating this compound into polymer matrices, researchers have developed materials that exhibit superior strength and durability. These composites are applicable in various industries, including automotive and aerospace .

Nanostructured Materials

Another area of application is in the synthesis of nanostructured materials. The compound can be used to create nanofibers or nanoparticles that possess unique optical and electronic properties. These nanostructures have potential uses in sensors, catalysis, and drug delivery systems due to their high surface area-to-volume ratio and tunable properties .

Synthetic Chemistry

Building Block for Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization through various chemical reactions such as cross-coupling reactions or nucleophilic substitutions. This versatility makes it a valuable intermediate for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

作用机制

The mechanism of action for this compound would depend on its specific application:

In Electronics: Acts as a charge transport material, facilitating the movement of electrons or holes in devices.

In Biology/Medicine: Interacts with biological molecules through π-π stacking or hydrophobic interactions, potentially targeting specific proteins or cellular structures.

相似化合物的比较

Polyfluorene Derivatives with Ionic Side Chains

a. Poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN)

- Structure : Contains tertiary amine groups for solubility in polar solvents.

- Applications : Used as an electron injection layer (EIL) in OSCs and perovskite LEDs.

- Performance : Reacts with active layers in conventional device structures, reducing efficiency. PFN-Br (brominated derivative) exhibits improved stability due to reduced amine reactivity .

- Key Difference : Unlike the target compound’s propynyl groups, PFN’s amine groups enable interfacial dipole formation but limit stability in certain architectures.

b. Poly[(9,9-bis(3′-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFNBr)

- Structure : Quaternary ammonium groups enhance water solubility.

- Applications : Interfacial layer in perovskite solar cells for defect passivation .

- Performance : Proton conductivity and defect passivation surpass PFN, with ionic interactions improving carrier injection .

- Key Difference : Ionic side chains in PFNBr enable aqueous processing, whereas the target compound’s hydrophobic alkyl and propynyl groups favor organic solvent compatibility.

Fluorene Derivatives with Aromatic/Heterocyclic Substituents

a. 9,9-Spirobi[fluorene] (SBF) and Phosphine Oxide Derivatives (SPPO1, SPPO13)

- Structure : SBF has a rigid spiro structure; SPPO1/SPPO13 incorporate phosphine oxide for defect passivation.

- Applications : Surface treatment in perovskite LEDs to enhance efficiency .

- Performance: SPPO13’s dual phosphine oxide groups improve charge balance and reduce non-radiative recombination compared to SBF .

b. Poly[9,9-bis(6′-bromohexyl)-2,7-fluorene-alt-4,7-(2-(phenyl)benzo[d][1,2,3]triazole)] (P1)

- Structure : Bromohexyl side chains and benzotriazole units for red-shifted emission.

- Applications: Fluorescent nanoparticles for bioimaging .

- Performance: Emission wavelength depends on the benzotriazole comonomer.

- Key Difference : Propynyl groups in the target compound could enable crosslinking or conjugation extension, unlike P1’s bromohexyl chains.

Alkyl-Substituted Fluorene Analogs

a. 9,9-Didodecyl-2,7-bis(prop-1-ynyl)fluorene

- Structure : Linear didodecyl chains instead of branched dimethyloctyl.

- Key Difference : Branched chains in the target compound reduce crystallinity, enhancing amorphous phase compatibility in bulk heterojunction devices.

b. 9,9-Bis(2-ethylhexyl)-2,7-bis(boronate ester)fluorene

- Structure : Boronate esters enable Suzuki-Miyaura polymerization.

- Applications: Monomer for conjugated polymer synthesis .

- Performance : High purity (≥98%) ensures efficient polymerization.

- Key Difference: The target compound’s propynyl groups may serve as reactive sites for Sonogashira coupling, offering distinct synthetic pathways.

Sulfonated and Hydroxy-Functionalized Fluorenes

a. Sulfonated Polyimides from 9,9-Bis(4-aminophenyl)fluorene-2,7-disulfonic Acid

- Structure : Sulfonic acid groups provide proton conductivity.

- Applications : Proton-exchange membranes in fuel cells .

- Performance : Conductivity matches Nafion® at high humidity.

- Key Difference : The target compound lacks ionic functionality but may exhibit superior thermal stability due to alkyl/propynyl groups.

b. Hydroxy-Functionalized Polyfluorenes (PFP-OH, PFBT-OH)

- Structure : Pendant hydroxyl groups for aqueous solubility.

- Applications : pH-sensitive fluorescence probes .

- Performance : Fluorescence quenching by cationic species.

- Key Difference : Hydrophilic hydroxy groups contrast with the target compound’s hydrophobic substituents, directing applications to different environments.

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Optoelectronic Properties

生物活性

9,9-Bis(3,7-dimethyloctyl)-2,7-bis(prop-1-ynyl)fluorene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a fluorene backbone with various substituents that enhance its biological activity. The chemical formula is , and it features multiple alkyl chains and alkyne groups that may influence its interactions with biological systems.

Research indicates that the biological activity of this compound may be linked to its ability to interact with cellular pathways involved in cancer progression and metabolic regulation. The compound's structure allows it to modulate enzyme activities and cellular signaling pathways.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

- IC50 Values : In vitro assays have demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. For instance, related compounds in the same family have shown IC50 values ranging from 8.10 μM to higher concentrations depending on structural modifications .

- Comparison with Other Compounds : When compared to known cytotoxic agents, this compound exhibited superior efficacy in certain contexts, particularly against glycolysis-dependent cancers like glioblastoma multiforme (GBM) .

Study 1: Inhibition of Glycolysis

A study focused on the inhibition of glycolysis in GBM cells demonstrated that halogenated derivatives of similar structures could significantly reduce cell viability by targeting hexokinase activity. This suggests that this compound may also exert similar effects through its structural analogs .

Study 2: Molecular Docking and Binding Affinity

Molecular docking studies have shown that compounds with similar frameworks bind effectively to key metabolic enzymes. These studies provide insights into how structural modifications can enhance binding affinity and specificity for target proteins involved in cancer metabolism .

Data Tables

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | TBD | Various Cancer Lines | Glycolysis Inhibition |

| Halogenated Derivative | 8.10 | Jurkat T Cells | Hexokinase Inhibition |

| Control Agent | 55.36 | Jurkat T Cells | Non-specific Cytotoxicity |

常见问题

Q. What are the primary synthetic routes for preparing 9,9-bis(alkyl/aryl)fluorene derivatives, and how can reaction conditions be optimized?

The synthesis of fluorene derivatives often employs Suzuki-Miyaura cross-coupling, leveraging boronate esters and dibromo intermediates. For example, 2,7-dibromo-9,9-dioctylfluorene can react with bis(pinacolato)diboron to yield boronate-functionalized derivatives critical for polymerization . Optimizing reaction conditions (e.g., catalyst loading, solvent polarity, and temperature) is essential to minimize side reactions and improve yields. NMR monitoring of intermediate purity is recommended .

Q. Which characterization techniques are critical for confirming the structural integrity of substituted fluorenes?

Single-crystal X-ray diffraction (XRD) provides definitive proof of molecular geometry, as demonstrated for 9,9-dioctylfluorene derivatives . Complementary techniques include:

- H/C NMR : To verify substituent positions and alkyl chain integrity .

- Elemental analysis : For empirical formula validation, though discrepancies (e.g., sulfur content in sulfonated derivatives) may arise due to hygroscopicity or incomplete purification .

- Mass spectrometry : To confirm molecular weight, especially for oligomeric or polymeric derivatives .

Q. How do solubility properties of fluorene derivatives influence their processing for device fabrication?

Solubility in polar aprotic solvents (e.g., DMSO, m-cresol) is critical for solution-based processing. For example, polyimides derived from 9,9-bis(4-aminophenyl)fluorene exhibit solubility in m-cresol, enabling thin-film casting . Methanol-soluble polymers like PFN-Br (polyfluorene derivatives) are used in interfacial layers for optoelectronics . Pre-screening via solubility tests in solvents with varying polarity is advised .

Advanced Research Questions

Q. How can fluorene-based polymers enhance efficiency in organic photovoltaics (OPVs) or perovskite solar cells (PSCs)?

Fluorene derivatives like PFN (poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]) serve as electron-transport layers (ETLs) in inverted PSCs, improving charge extraction and reducing recombination. Bilayer structures (e.g., ZnO/PFN) enhance conductivity and device stability . Device optimization requires balancing polymer molecular weight and side-chain engineering to prevent aggregation .

Q. What methodologies address discrepancies in elemental analysis data for fluorene derivatives?

Discrepancies in elemental analysis (e.g., sulfur content in sulfonated polyimides) may arise from residual solvents or incomplete sulfonation. Cross-validation with H NMR (quantifying proton environments) and XPS (elemental composition) is critical. For hygroscopic samples, Karl Fischer titration can account for moisture interference .

Q. How do fluorene-based polyimides compare to commercial proton-exchange membranes (e.g., Nafion) in fuel cells?

Sulfonated polyimides derived from 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid exhibit proton conductivities exceeding Nafion 117 at 100% relative humidity (RH) while offering superior water stability. However, their mechanical rigidity at low RH necessitates blending with flexible polymers or incorporating hydrophilic comonomers .

Q. What strategies improve thermal stability of fluorene derivatives in high-temperature applications?

Crosslinking via allyl or epoxy-functionalized side chains enhances thermal stability. For example, 9,9′-bis(3-allyl-4-hydroxyphenyl)fluorene derivatives form rigid networks upon heating, improving glass transition temperatures () . Thermal gravimetric analysis (TGA) under inert atmospheres is recommended to assess decomposition thresholds .

Q. How can fluorene-based conjugated polymers be tailored for chemosensing applications?

Conjugated polymer nanoparticles (CPNs) derived from 2,7-dibromo-9,9-dioctylfluorene enable label-free DNA detection via fluorescence resonance energy transfer (FRET). Functionalization with boronate esters or amino groups allows biomolecule conjugation, while size-controlled nanoprecipitation ensures colloidal stability .

Q. What role do branching vs. linear alkyl chains play in fluorene derivative crystallinity?

Linear alkyl chains (e.g., octyl groups) promote ordered packing, as seen in XRD studies of 9,9-dioctylfluorene crystals . Branched chains (e.g., 3,7-dimethyloctyl) disrupt crystallinity, enhancing solubility but reducing charge mobility. Dynamic light scattering (DLS) and grazing-incidence XRD (GI-XRD) can correlate side-chain topology with thin-film morphology .

Q. How do researchers resolve conflicting data in optoelectronic device performance metrics?

Contradictions in device efficiency (e.g., PCE variations in solar cells) often stem from batch-to-batch polymer purity or interfacial defects. Statistical analysis of >20 devices per batch, combined with atomic force microscopy (AFM) for surface morphology, is essential. Accelerated aging tests under controlled RH and temperature identify instability sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。